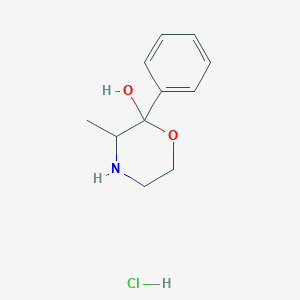

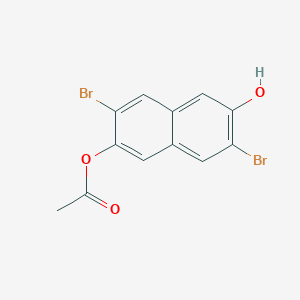

![molecular formula C13H16N4O2S B2564601 N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 626205-09-2](/img/structure/B2564601.png)

N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide” is a compound that belongs to the class of organic compounds known as phenylquinolines . It has been found to inhibit the formation of yeast to mold as well as ergosterol formation .

Chemical Reactions Analysis

The compound has been found to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is an important component of fungal cell membranes, and its inhibition can lead to the death of the fungus. This suggests that the compound might have potential as an antifungal agent.Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibition Potential

N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide derivatives exhibit promising antibacterial activities against both gram-positive and gram-negative bacteria, alongside moderate inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. This demonstrates the compound's potential in addressing microbial infections and enzyme-related disorders. The synthesis of these derivatives involves a series of chemical transformations that include esterification, hydrazide formation, cyclization to form the oxadiazole moiety, and subsequent substitution reactions to achieve the desired biological activities (Siddiqui et al., 2014).

Chemiluminescence and Photophysical Properties

The base-induced decomposition of certain dioxetanes derived from the sulfanyl-substituted compounds related to this compound showcases interesting chemiluminescence properties. These compounds, upon oxidation, can emit light, indicating their potential in developing new photophysical tools and applications in molecular imaging or as reporters in biochemical assays (Watanabe et al., 2010).

Anti-inflammatory and Analgesic Actions

Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives, closely related to this compound, have demonstrated their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings open up new avenues for the development of therapeutic agents targeting inflammatory conditions and pain management (Faheem, 2018).

Protoporphyrinogen Oxidase Inhibition for Herbicide Development

In the context of agricultural chemistry, derivatives of this compound have been investigated for their inhibitory activity against protoporphyrinogen oxidase (PPO). This enzyme is a target for herbicides, and compounds showing significant inhibition can serve as leads for developing new herbicidal agents with low environmental impact and toxicity (Jiang et al., 2010).

Acetyl-CoA Carboxylase Inhibition

The synthesis of spiropiperidine lactam derivatives, structurally related to this compound, has been explored for their potential as acetyl-CoA carboxylase inhibitors. These compounds could offer new therapeutic approaches for treating diseases influenced by acetyl-CoA carboxylase, such as metabolic disorders and cancers (Huard et al., 2012).

Zukünftige Richtungen

The compound has shown potential as an antifungal agent . Future research could focus on further investigating its antifungal activity, optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy in relevant models. This could potentially lead to the development of new antifungal treatments.

Wirkmechanismus

Target of Action

The primary target of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to target the sterol 14-alpha demethylase (cyp51) protein in candida spp .

Mode of Action

The exact mode of action of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) .

Biochemical Pathways

The biochemical pathways affected by N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to inhibit ergosterol biosynthesis , which is a crucial component of the fungal cell membrane.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds could be moderately toxic to humans .

Result of Action

The molecular and cellular effects of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant Candida spp .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds are investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .

Eigenschaften

IUPAC Name |

N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBGXHQBWKOLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)

![Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2564524.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)

![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2564531.png)

![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)

![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2564538.png)